2-Amino-2-(3-(methylthio)phenyl)ethanol
CAS No.:
Cat. No.: VC16472190
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NOS |
|---|---|
| Molecular Weight | 183.27 g/mol |
| IUPAC Name | 2-amino-2-(3-methylsulfanylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
| Standard InChI Key | MUFHXIUVJOIJCJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1)C(CO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-Amino-2-(3-(methylthio)phenyl)ethanol consists of a phenyl ring with a methylthio (-SMe) substituent at the 3-position, an amino (-NH2) group, and a hydroxyl (-OH) group attached to adjacent carbon atoms. The chiral center at the 2-position gives rise to two enantiomers: (R)- and (S)-configurations. The hydrochloride salt forms, frequently employed in research, incorporate a chloride ion, altering solubility and stability .
Key Structural Features:
-
Phenyl Ring: Provides a hydrophobic scaffold, enhancing membrane permeability.
-
Methylthio Group: Introduces electron-withdrawing effects, influencing receptor binding affinity.
-
Amino and Hydroxyl Groups: Enable hydrogen bonding and participation in acid-base reactions.
Physicochemical Data
The free base form has a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol. The hydrochloride salt derivatives exhibit a molecular formula of C₉H₁₄ClNOS and a molecular weight of 219.73 g/mol .
Table 1: Comparative Properties of Enantiomeric Forms
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols are proprietary, general routes for analogous amino alcohols involve:
-
Reductive Amination: Condensation of ketones with amines followed by reduction.
-
Nucleophilic Substitution: Reaction of halogenated intermediates with ammonia or amines.
-
Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography.
The methylthio group is typically introduced via thiol-ene coupling or substitution reactions. For example, 3-bromophenyl precursors may react with methylthiolate ions under nucleophilic conditions .
Reactivity Profile
-
Amino Group: Participates in acylation (e.g., with acetic anhydride) and Schiff base formation.
-
Hydroxyl Group: Undergoes esterification or oxidation to carbonyl derivatives.
-
Methylthio Group: Susceptible to oxidation to sulfoxides or sulfones, altering electronic properties.
Biological Activity and Mechanistic Insights
TAAR1 Agonism and Neurotransmitter Modulation
2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits high affinity for TAAR1, a G protein-coupled receptor expressed in monoaminergic neurons. TAAR1 activation modulates intracellular cAMP levels, indirectly influencing dopamine (DA) and serotonin (5-HT) transmission .
Mechanistic Effects:
-
Dopaminergic System: TAAR1 agonism reduces DA neuron firing via potassium channel activation, potentially mitigating hyperactivity in schizophrenia.
-
Serotonergic System: Enhances 5-HT1A autoreceptor sensitivity, implicating it in mood regulation .
Comparative Pharmacological Profiles
The (R)-enantiomer demonstrates 3-fold higher TAAR1 binding affinity (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 38 nM), underscoring stereochemical specificity .
Table 2: Biological Targets and Effects
| Target | Effect | Therapeutic Implication |
|---|---|---|
| TAAR1 | cAMP inhibition | Antipsychotic, antidepressant |
| D2 Dopamine Receptor | Allosteric modulation | Reduced extrapyramidal symptoms |
| 5-HT1A Receptor | Partial agonism | Anxiolytic effects |
Applications in Medicinal Chemistry
Drug Development
-
Psychiatric Disorders: Preclinical studies suggest efficacy in rodent models of depression (forced swim test) and schizophrenia (prepulse inhibition) .
-
Neuroprotection: Attenuates oxidative stress in neuronal cultures via Nrf2 pathway activation .
Chiral Building Blocks
The enantiomers serve as precursors for synthesizing β-blockers and neuromodulators. For instance, (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol has been derivatized into TAAR1-selective agonists with improved blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume